Dioctan-2-yl pentanedioate
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Overview
Description
Dioctan-2-yl pentanedioate is an organic compound with the molecular formula C19H36O4This compound is used in various industrial applications, particularly as a plasticizer in polymer compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctan-2-yl pentanedioate can be synthesized through the esterification reaction between pentanedioic acid and 2-octanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The mixture is then heated, and the water by-product is continuously removed to ensure maximum yield of the ester. The final product is purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dioctan-2-yl pentanedioate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanedioic acid and 2-octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, along with an alcohol.
Major Products
Hydrolysis: Pentanedioic acid and 2-octanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
Dioctan-2-yl pentanedioate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer compositions to enhance flexibility and durability.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC and other polymeric materials.
Mechanism of Action
The primary mechanism of action of dioctan-2-yl pentanedioate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This process enhances the material’s mechanical properties, making it more pliable and easier to process .
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate: Used as a plasticizer with a higher molecular weight and different performance characteristics.
Dioctyl adipate: Similar in function but derived from adipic acid instead of pentanedioic acid.
Uniqueness
Dioctan-2-yl pentanedioate is unique due to its specific ester structure, which provides a balance of flexibility and durability in polymer compositions. Its use of 2-octanol as an alcohol component also distinguishes it from other plasticizers, offering different performance characteristics in various applications .
Properties
CAS No. |
71172-34-4 |
---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dioctan-2-yl pentanedioate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-11-14-18(3)24-20(22)16-13-17-21(23)25-19(4)15-12-10-8-6-2/h18-19H,5-17H2,1-4H3 |
InChI Key |
NLRRFBDZLUBGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)CCCC(=O)OC(C)CCCCCC |
Origin of Product |
United States |
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